molecular formula C16H15NS B8297051 1-(3-Phenylbenzo[b]thiophen-2-yl)ethanamine

1-(3-Phenylbenzo[b]thiophen-2-yl)ethanamine

Cat. No. B8297051
M. Wt: 253.4 g/mol
InChI Key: AGSAPAOHHTUWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenylbenzo[b]thiophen-2-yl)ethanamine is a useful research compound. Its molecular formula is C16H15NS and its molecular weight is 253.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C16H15NS

Molecular Weight

253.4 g/mol

IUPAC Name

1-(3-phenyl-1-benzothiophen-2-yl)ethanamine

InChI

InChI=1S/C16H15NS/c1-11(17)16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-16/h2-11H,17H2,1H3

InChI Key

AGSAPAOHHTUWLK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C2=CC=CC=C2S1)C3=CC=CC=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(1-Azidoethyl)-3-phenylbenzo[b]thiophene (211 mg, 0.756 mmol) was dissolved in a mixture THF (4 mL) and water (0.27 mL) and triphenylphosphine (237 mg, 0.91 mmol) was added. The mixture was stirred at RT for 1 h and then additional triphenylphosphine (237 mg) was added. Stirring was continued for 1 h and the crude reaction mixture was loaded onto an Isolute® SCX-2 cartridge which was washed with MeOH and the product eluted with 2M NH3/MeOH. The product containing fractions were combined and concentrated under reduced pressure. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-8% MeOH in DCM) affording 1-(3-phenylbenzo[b]thiophen-2-yl)ethanamine as a white solid (160 mg, 83%). 1H NMR (CDCl3, 400 MHz): δ 7.84 (1H, dd, J=7.63, 1.55 Hz), 7.52-7.27 (8H, m), 4.56-4.44 (1H, br), 1.76 (2H, s), 1.47 (3H, d, J=6.21 Hz).
Name
2-(1-Azidoethyl)-3-phenylbenzo[b]thiophene
Quantity
211 mg
Type
reactant
Reaction Step One
Quantity
237 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.27 mL
Type
solvent
Reaction Step One
Quantity
237 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-(1-(3-phenylbenzo[b]thiophen-2-yl)ethyl)isoindoline-1,3-dione (170 mg, 0.443 mmol) and hydrazine, monohydrate (0.215 mL, 4.43 mmol) in EtOH (5 mL) was heated to 50° C. overnight. After 18 h, a precipitate had developed. The precipitate was removed by filtration, rinsed with EtOH, and concentrated under reduced pressure. The concentrate was dissolved in DCM, adsorbed onto silica gel and purified by column chromatography using 10% of MeOH in DCM as eluent to give 1-(3-phenylbenzo[b]thiophen-2-yl)ethanamine as a colorless, crystalline solid: 1H NMR (400 MHz, CDCl3) δ 1.51 (d, J=6.5 Hz, 3H), 1.74 (br. s., 2H), 4.55 (q, J=6.5 Hz, 1H), 7.30-7.38 (m, 2H), 7.41-7.57 (m, 6H), 7.87-7.91 (m, 1H); LC-MS (ESI)] m/z 237.1 [M-16]−.
Name
2-(1-(3-phenylbenzo[b]thiophen-2-yl)ethyl)isoindoline-1,3-dione
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
0.215 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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